Product packaging for Diethyl cyclobutane-1,2-dicarboxylate(Cat. No.:CAS No. 13149-70-7)

Diethyl cyclobutane-1,2-dicarboxylate

Cat. No.: B11945326
CAS No.: 13149-70-7
M. Wt: 200.23 g/mol
InChI Key: QAGGDTTXACRADK-UHFFFAOYSA-N
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Description

Diethyl cyclobutane-1,2-dicarboxylate (CAS 13149-70-7) is a valuable ester derivative of 1,2-cyclobutanedicarboxylic acid that serves as a versatile synthetic intermediate and building block in organic chemistry research . With the molecular formula C10H16O4, this compound provides researchers with a functionalized cyclobutane ring, a structure of significant interest due to its inherent ring strain and utility in constructing complex molecules . The 1,2-dicarboxylate motif is a key feature that enables its use in further chemical transformations, such as the preparation of other derivatives through reactions with organometallic reagents like phenylmagnesium bromide . The strained four-membered ring system is a cornerstone in method development and the synthesis of novel architectures, including potential pharmaceutical intermediates and materials science candidates . This product is intended for research purposes as a chemical reagent. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O4 B11945326 Diethyl cyclobutane-1,2-dicarboxylate CAS No. 13149-70-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl cyclobutane-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-3-13-9(11)7-5-6-8(7)10(12)14-4-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGGDTTXACRADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC1C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20927225
Record name Diethyl cyclobutane-1,2-dicarboxylate
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Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13149-70-7
Record name NSC118989
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118989
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl cyclobutane-1,2-dicarboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID20927225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Diethyl Cyclobutane 1,2 Dicarboxylate and Its Analogs

Cycloaddition Reactions in Cyclobutane (B1203170) Ring Construction

The construction of the cyclobutane ring in diethyl cyclobutane-1,2-dicarboxylate and its analogs is predominantly achieved through [2+2] cycloaddition reactions. These reactions involve the union of two unsaturated components to form a four-membered ring. Both photochemical and thermal methods are employed, each with its distinct mechanisms and stereochemical outcomes.

Photochemical [2+2] Cycloaddition Strategies

Photochemical [2+2] cycloaddition reactions are a powerful tool for the synthesis of cyclobutane rings, as the concerted thermal pathway is often symmetry-forbidden. These reactions are typically initiated by the absorption of light by one of the alkene components, leading to an excited state that can then react with a ground-state alkene.

The direct intermolecular photodimerization of α,β-unsaturated esters like diethyl maleate and diethyl fumarate represents a straightforward approach to this compound. This process involves the photoexcitation of one molecule of the ester, which then reacts with a ground-state molecule to form the cyclobutane ring. The stereochemistry of the starting material often dictates the stereochemistry of the product. For instance, the photodimerization of cinnamic esters, which are structurally related to diethyl maleate, has been shown to yield cyclobutane products. The reaction can lead to a mixture of stereoisomers, and the product distribution can be influenced by the reaction conditions.

Table 1: Examples of Intermolecular Photodimerization

Reactant Product(s) Conditions Yield Reference
Diethyl Maleate Diethyl cis,cis-cyclobutane-1,2,3,4-tetracarboxylate and isomers UV irradiation Not specified General Concept
Diethyl Fumarate Diethyl trans,trans-cyclobutane-1,2,3,4-tetracarboxylate and isomers UV irradiation Not specified General Concept

Intramolecular [2+2] photocycloaddition provides a route to bicyclic analogs of this compound. In this approach, two alkene moieties are tethered within the same molecule. Upon photoirradiation, these tethers undergo an intramolecular cycloaddition to form a fused cyclobutane ring system. The length and nature of the tether play a crucial role in determining the feasibility and stereochemical outcome of the reaction. This strategy is particularly useful for constructing complex polycyclic frameworks. For example, the intramolecular photocycloaddition of diolefins can lead to the formation of bicyclo[3.2.0]heptane systems, which are structural analogs of a cyclobutane-fused cyclopentane (B165970). nih.gov

In photosensitized [2+2] cycloadditions, a photosensitizer is used to facilitate the reaction. The sensitizer absorbs light and then transfers the energy to one of the reactant molecules, promoting it to a triplet excited state. This triplet-state molecule can then react with a ground-state molecule to form the cyclobutane ring. This method is advantageous as it can allow for the use of longer wavelength light and can sometimes lead to different stereochemical outcomes compared to direct irradiation. For instance, the photosensitized dimerization of cinnamates has been achieved using iridium-based photocatalysts under visible light irradiation. nih.gov The reaction proceeds through a triplet diradical intermediate, and the diastereoselectivity can be influenced by the reaction medium. nih.gov

Table 2: Photosensitized [2+2] Cycloaddition of Cinnamate Analogs

Substrate Photosensitizer Solvent Product Diastereoselectivity (syn/anti) Yield (%) Reference
Methyl Cinnamate [Ir{dF(CF3)ppy}2(dtb‐bpy)]PF6 CH3CN 1:1.2 95 nih.gov

The presence of a Lewis acid can significantly influence the outcome of photochemical [2+2] cycloaddition reactions. Lewis acids can coordinate to the carbonyl oxygen of the ester group in molecules like diethyl maleate, which can alter the photochemical properties of the substrate. This coordination can lead to an increase in the excited-state lifetime and reactivity. researchgate.net In the case of the photodimerization of cinnamic esters, Lewis acids have been shown to catalyze the reaction and, in some cases, improve the stereoselectivity. researchgate.net For example, the photodimerization of methyl cinnamate in the presence of boron trifluoride etherate showed an enhanced rate of reaction. researchgate.net

Thermal [2+2] Cycloaddition Reactions

While concerted thermal [2+2] cycloadditions of simple alkenes are generally forbidden by the Woodward-Hoffmann rules, certain classes of compounds can undergo these reactions through stepwise mechanisms or with specific activating groups. One notable example is the reaction of allenes with activated alkenes like diethyl maleate and diethyl fumarate.

The thermal cycloaddition of 1,1-dimethylallene with diethyl maleate and diethyl fumarate has been reported to occur at elevated temperatures in a sealed tube. This reaction proceeds via a diradical intermediate and leads to the formation of methylene-substituted cyclobutane derivatives. The reaction with diethyl maleate yields a mixture of cis- and trans-dicarboxylate products, while the reaction with diethyl fumarate gives predominantly the trans-dicarboxylate product.

Table 3: Thermal [2+2] Cycloaddition of Diethyl Maleate/Fumarate with 1,1-Dimethylallene

Reactants Temperature (°C) Products Yield (%) Reference
Diethyl Maleate + 1,1-Dimethylallene 160 Mixture of cis- and trans-3,3-dimethyl-4-methylenecyclobutane-1,2-dicarboxylates Not specified researchgate.net

This methodology provides access to functionalized cyclobutane rings that are analogs of this compound, featuring an exocyclic double bond that can be further manipulated synthetically.

[2+2] Cycloaddition with Ketene (B1206846) Acetals

The [2+2] cycloaddition reaction between a ketene acetal (B89532) and an activated alkene, such as a fumaric or maleic ester, is a direct and efficient method for constructing the cyclobutane ring of this compound. This reaction's stereochemical outcome can be controlled to produce either the cis or trans diastereomer of the product, depending on the starting alkene's geometry.

Lewis acid catalysis plays a crucial role in promoting the [2+2] cycloaddition of ketene acetals with electron-deficient alkenes. nih.govnih.govresearchgate.netresearchgate.net Lewis acids activate the alkene component, making it more susceptible to nucleophilic attack by the ketene acetal. This activation leads to several advantages over thermal cycloaddition reactions, including increased reaction rates, higher yields, and improved diastereoselectivity. nih.govnih.govresearchgate.net

A variety of Lewis acids have been employed for this purpose, with alkylaluminum halides being particularly effective. For instance, diethylaluminum chloride (Et₂AlCl) and diisobutylaluminum chloride (iBu₂AlCl) have been successfully used to catalyze the reaction between ketene acetals and fumaric or maleic esters. google.comgoogle.com The use of a stoichiometric amount of the Lewis acid is often necessary because the product, a cyclobutanone (B123998) acetal, can also act as a Lewis base and cause product inhibition. nih.govnih.gov

The reaction is typically carried out at low temperatures, such as -40°C, to enhance stereoselectivity. google.comgoogle.com The choice of Lewis acid can influence the reaction's efficiency and the diastereomeric excess (de) of the resulting cyclobutane product.

The inclusion of a sterically hindered, non-nucleophilic base in conjunction with a Lewis acid has been shown to be beneficial in the [2+2] cycloaddition of ketene acetals to fumaric and maleic esters. google.comgoogle.com Bases such as ethyldiisopropylamine can improve the yield and stereoselectivity of the reaction. google.comgoogle.com

The precise role of the sterically hindered base is not fully elucidated but is thought to scavenge protons or other protic impurities that could lead to side reactions or decomposition of the reactants and intermediates. By maintaining a non-acidic environment, the base helps to ensure the efficiency of the Lewis acid-catalyzed cycloaddition.

The combination of a Lewis acid and a sterically hindered base allows for the synthesis of 3,3-dialkoxycyclobutane-1,2-dicarboxylic esters, which are precursors to the desired this compound. The stereospecificity of the cycloaddition is maintained, with fumaric esters yielding trans-configured cyclobutane products. google.comgoogle.com When optically active esters of fumaric acid are used, this method can lead to the formation of optically active cyclobutane derivatives with high diastereoselectivity. google.comgoogle.com

Interactive Data Table: Lewis Acid and Sterically Hindered Base in [2+2] Cycloaddition

Alkene ReactantKetene AcetalLewis AcidSterically Hindered BaseTemperature (°C)Yield (%)Diastereomeric Excess (de) (%)Reference
Diethyl fumarateKetene diethyl acetalDiisobutylaluminum chlorideEthyldiisopropylamine-40QuantitativeNot specified google.comgoogle.com
Di(1R)-menthyl fumarateKetene dimethyl acetalDiethylaluminum chlorideEthyldiisopropylamine-40Quantitative>80 google.com

Esterification of Cyclobutane-1,2-dicarboxylic Acid

Another primary route to this compound is through the esterification of the corresponding cyclobutane-1,2-dicarboxylic acid. This can be achieved through direct esterification methods or via transesterification from another ester.

Direct esterification, most notably the Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For the synthesis of this compound, cyclobutane-1,2-dicarboxylic acid is reacted with an excess of ethanol, which also serves as the solvent, and a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

The reaction is an equilibrium process, and to drive it towards the formation of the diester, it is common to remove the water formed during the reaction, for example, by azeotropic distillation. chemguide.co.uk The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon, followed by a series of proton transfer steps and the elimination of water to yield the ester. masterorganicchemistry.com This process occurs at both carboxylic acid groups to form the diethyl diester.

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. This method can be employed to convert a different dialkyl cyclobutane-1,2-dicarboxylate, such as dimethyl cyclobutane-1,2-dicarboxylate, into the desired diethyl ester.

The reaction involves treating the starting diester with a large excess of ethanol in the presence of either an acid or a base catalyst. Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. Base-catalyzed transesterification typically involves the use of an alkoxide, such as sodium ethoxide. The ethoxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. The subsequent departure of the original alkoxy group (e.g., methoxide) yields the new ester. To favor the product, the alcohol corresponding to the desired ester (ethanol in this case) is used in large excess to shift the equilibrium.

Synthesis via Ring Contraction and Rearrangement of Precursors

The construction of the cyclobutane ring can also be achieved through the rearrangement or contraction of larger ring systems. These methods offer alternative synthetic pathways that can provide access to substituted cyclobutane derivatives with a high degree of stereocontrol.

One such approach is the ring contraction of pyrrolidine (B122466) derivatives. nih.govacs.orgchemistryviews.orgnih.gov For instance, a stereospecific synthesis of cyclobutanes can be achieved from readily available pyrrolidines through a process mediated by nitrogen extrusion. nih.govacs.orgchemistryviews.orgnih.gov In a relevant example, the ring contraction of a cis-substituted pyrrolidine-2,5-dicarboxylate has been shown to lead to the stereoselective formation of a cyclobutane dicarboxylate derivative. nih.govacs.org

The proposed mechanism for this transformation involves the in-situ generation of an iodonitrene species which reacts with the pyrrolidine to form a reactive 1,1-diazene intermediate. chemistryviews.org This intermediate then undergoes nitrogen extrusion to form a 1,4-biradical species. nih.govacs.orgchemistryviews.org A rapid carbon-carbon bond formation via intramolecular cyclization of this biradical leads to the formation of the cyclobutane ring. nih.govacs.orgchemistryviews.org The stereospecificity of this reaction suggests that the rate of C-C bond formation is faster than the rate of bond rotation in the biradical intermediate, thus preserving the stereochemical information from the starting pyrrolidine. nih.gov

Vinyl cyclobutane rearrangements, while typically involving the expansion of the cyclobutane ring, can in their reverse form, a vinylcyclohexene to vinylcyclobutane rearrangement, be considered for the formation of cyclobutane structures, although this is less common for the synthesis of simple dialkyl dicarboxylates.

Dianion-Mediated Approaches to Cyclobutane Formation

The construction of the cyclobutane ring, a structural motif present in numerous natural products and pharmacologically active compounds, has been the subject of extensive research. While various synthetic strategies have been developed, dianion-mediated approaches offer a unique and powerful tool for the formation of four-membered rings through intramolecular cyclization. This section explores the application of dianion chemistry in the synthesis of this compound and its analogs, focusing on the generation of vicinal dianions and their subsequent intramolecular reactions.

A plausible and direct synthetic route to this compound via a dianion-mediated pathway involves the generation of the vicinal dianion of diethyl succinate, followed by its intramolecular alkylation with a suitable two-carbon electrophile. This approach is predicated on the ability to deprotonate both α-carbons of the succinate ester, creating a highly nucleophilic species that can undergo ring closure.

The key steps in this proposed synthesis are as follows:

Dianion Formation: The initial and most critical step is the generation of the dianion from diethyl succinate. This requires the use of a very strong, non-nucleophilic base to overcome the electrostatic repulsion of the first-formed enolate and remove the second, less acidic α-proton. Sterically hindered lithium amides, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), are typically employed for such transformations. The reaction is generally conducted at low temperatures, often between -78 °C and 0 °C, in an inert aprotic solvent like tetrahydrofuran (THF) to maintain the stability of the dianion. The use of two equivalents of the strong base is essential to ensure complete dianion formation.

Intramolecular Cyclization: Once the dianion is formed in situ, it is treated with a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-diiodoethane. The two nucleophilic centers of the dianion can then attack the electrophilic carbons of the dihaloalkane in a sequential or concerted manner to form the four-membered ring. This intramolecular SN2 reaction results in the formation of this compound.

The stereochemical outcome of this reaction is of significant interest. The cyclization can potentially lead to a mixture of cis- and trans-diethyl cyclobutane-1,2-dicarboxylate. The ratio of these stereoisomers would be influenced by the geometry of the transient dianion and the transition state of the cyclization step. Chelation control, through the choice of the counterion (e.g., Li⁺, Na⁺, K⁺) and the presence of additives, could potentially influence the stereoselectivity of the ring closure.

It is important to note that this synthetic approach is not without its challenges. The highly reactive nature of the dianion can lead to side reactions. For instance, β-elimination can occur if the dianion acts as a base, leading to the formation of diethyl fumarate or diethyl maleate. Intermolecular reactions, leading to oligomerization or polymerization, can also be a competitive pathway, particularly at higher concentrations. Therefore, careful control of reaction conditions, such as temperature, concentration, and the rate of addition of the electrophile, is crucial for maximizing the yield of the desired cyclobutane product.

The table below summarizes the proposed dianion-mediated synthesis of this compound, highlighting the key reagents, conditions, and expected products.

Starting MaterialBase (Equivalents)ElectrophileSolventTemperature (°C)Product(s)
Diethyl succinateLithium diisopropylamide (2.0)1,2-DibromoethaneTHF-78 to 0cis- and trans-Diethyl cyclobutane-1,2-dicarboxylate
Diethyl succinateLithium tetramethylpiperidide (2.0)1,2-DiiodoethaneTHF-78 to 0cis- and trans-Diethyl cyclobutane-1,2-dicarboxylate

This dianion-mediated strategy represents a theoretically sound and potentially efficient method for the synthesis of this compound. Further experimental investigation would be required to optimize the reaction conditions and fully elucidate the stereochemical course of the cyclization.

Stereochemical Aspects and Stereoselective Synthesis of Diethyl Cyclobutane 1,2 Dicarboxylate Derivatives

Diastereoselective Synthesis.rsc.orgnih.govnih.gov

The diastereoselective synthesis of diethyl cyclobutane-1,2-dicarboxylate derivatives involves controlling the relative stereochemistry of the two carboxylate substituents, leading to either cis or trans isomers. The development of methods to produce one diastereomer preferentially is a significant area of research in synthetic chemistry. nih.gov Modern strategies, including photocatalysis and Michael additions, have proven effective in constructing these challenging four-membered rings with high diastereoselectivity. nih.govnih.gov

Control of Relative Stereochemistry.nih.govresearchgate.netrsc.org

Control over the relative stereochemistry in the synthesis of 1,2-disubstituted cyclobutanes is often achieved by carefully selecting the reaction type and conditions. For instance, the sulfa-Michael addition to cyclobutene (B1205218) derivatives has been shown to produce thio-substituted cyclobutane (B1203170) esters and amides with high diastereomeric ratios (dr), often exceeding 95:5. researchgate.net

In some cases, the initial stereoselectivity of a reaction can be moderate, but the diastereomeric ratio can be improved post-synthesis. A notable example is the radical nitrooxygenation of bicyclo[1.1.0]butanes to form nitro-cyclobutanes. nih.gov While the initial reaction may yield a modest dr, subsequent treatment with a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can induce isomerization to the thermodynamically more stable isomer, significantly enhancing the diastereomeric ratio. nih.gov

Furthermore, in cycloaddition reactions such as the Diels-Alder reaction, the stereochemical outcome can be directed by intramolecular forces. The reaction of cyclobut-1-ene-1,2-dicarboxylic acid with cyclopentadiene (B3395910), for example, predominantly yields the endo-stereoisomer (88:12 ratio). rsc.org This preference is attributed to an intramolecular hydrogen bond within the dicarboxylic acid, which influences the non-bonded interactions in the transition state, overriding the typical steric preferences that would favor the exo product. rsc.org

The table below summarizes outcomes of selected diastereoselective reactions leading to cyclobutane derivatives.

Reaction TypeStarting MaterialsDiastereomeric Ratio (dr)Reference
Sulfa-Michael AdditionCyclobutene esters, Thiols>95:5 researchgate.net
Radical Nitrooxygenation (with base)Bicyclo[1.1.0]butanes, TEMPO5.8:1 nih.gov
Diels-Alder ReactionCyclobut-1-ene-1,2-dicarboxylic acid, Cyclopentadiene88:12 (endo:exo) rsc.org

Influence of Starting Material Configuration on Product Diastereoselectivity.rsc.orgresearchgate.net

The configuration of the starting materials is a cornerstone of stereocontrol in chemical synthesis. In many reactions that form cyclobutane rings, the stereochemistry of the reactants directly dictates the stereochemistry of the product in what is known as a stereospecific reaction.

For example, in [2+2] photocycloaddition reactions, the cis or trans geometry of the starting alkene influences the relative stereochemistry of the substituents on the resulting cyclobutane ring. Similarly, the stereochemical course of the Diels-Alder reaction is highly dependent on the geometry of the dienophile. rsc.org The reaction involving cyclobut-1-ene-1,2-dicarboxylic acid demonstrates that the inherent structure of the starting material, including intramolecular hydrogen bonds, can be the deciding factor in the diastereoselectivity of the cycloaddition. rsc.org This principle highlights the importance of substrate control in designing synthetic routes to specific diastereomers of this compound. The use of chiral auxiliaries, which are themselves defined by their stereochemical configuration, further underscores how the stereochemistry of the starting materials governs the final product's structure. researchgate.net

Enantioselective Synthesis.rsc.orgchemistryviews.orgnih.gov

Enantioselective synthesis involves the preferential formation of one of two enantiomers. For this compound, this means controlling the absolute configuration at the C1 and C2 positions of the cyclobutane ring. This is typically achieved using either chiral catalysts or chiral auxiliaries. rsc.orgnih.gov These methods are central to producing enantiomerically pure compounds for applications where specific stereoisomers are required. chemistryviews.org

Chiral Catalyst Systems.rsc.orgresearchgate.netchemistryviews.org

Chiral catalysts create a chiral environment that directs an otherwise non-selective reaction to favor one enantiomeric product. These catalysts are used in substoichiometric amounts and can be highly effective.

One successful approach is the use of bifunctional acid-base catalysts. For instance, a chiral cinchona-based squaramide organocatalyst has been employed in the sulfa-Michael addition to N-acyl-oxazolidinone-substituted cyclobutenes. rsc.orgresearchgate.net This system delivers thio-substituted cyclobutanes with both high yield and excellent enantioselectivity, achieving enantiomeric ratios (er) as high as 99.7:0.3. rsc.orgresearchgate.net

Another powerful strategy involves transition metal catalysis. A cascade reaction combining an Iridium-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] cycloaddition has been developed. chemistryviews.org This method uses an iridium complex with a chiral phosphoramidite-based ligand to synthesize enantioenriched cyclobutane derivatives with good diastereoselectivities and excellent enantioselectivities. chemistryviews.org

The table below presents examples of chiral catalyst systems used in the synthesis of cyclobutane derivatives.

Catalyst SystemReaction TypeEnantiomeric Ratio (er)Diastereomeric Ratio (dr)Reference
Chinchona-based squaramideSulfa-Michael Additionup to 99.7:0.3>95:5 rsc.orgresearchgate.net
[Ir(cod)Cl]₂ / Chiral Phosphoramidite LigandAllylic Etherification / [2+2] PhotocycloadditionExcellentGood chemistryviews.org

Chiral Auxiliary-Based Approaches.researchgate.netwikipedia.org

The chiral auxiliary approach is a reliable method for asymmetric synthesis. scielo.org.mx It involves temporarily incorporating a chiral molecule—the auxiliary—into an achiral starting material. wikipedia.org This auxiliary then directs the stereochemical outcome of one or more subsequent reactions before being removed to yield the enantiomerically enriched product. wikipedia.org

This strategy has been widely applied in asymmetric synthesis, with well-known auxiliaries such as Evans' oxazolidinones and pseudoephedrine being commonly used. researchgate.netwikipedia.org These auxiliaries are often derived from readily available natural products like amino acids. nih.gov The substrate is covalently bonded to the auxiliary, and the resulting adduct's steric and electronic properties guide the diastereoselective formation of the desired structure. After the key bond-forming step, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

The general workflow for using a chiral auxiliary is outlined in the table below.

StepDescription
1. AttachmentAn achiral substrate is covalently attached to a single enantiomer of the chiral auxiliary.
2. Diastereoselective ReactionThe chiral auxiliary directs a reaction (e.g., alkylation, cycloaddition) to occur on a specific face of the molecule, forming one diastereomer in excess.
3. CleavageThe chiral auxiliary is removed from the product, releasing the desired enantiomerically enriched molecule. The auxiliary can often be recovered.

Conformational Analysis of the Cyclobutane Ring

The cyclobutane ring is not a planar square. To alleviate the torsional strain that would exist in a planar conformation, the ring puckers into a bent or "butterfly" conformation. In this compound, the two bulky ester groups significantly influence the ring's preferred conformation.

The substituents on a puckered cyclobutane ring can occupy either pseudo-axial or pseudo-equatorial positions. To minimize steric hindrance (non-bonded interactions), bulky substituents will preferentially occupy the more spacious pseudo-equatorial positions.

For the trans-isomer of this compound, the most stable conformation will have both diethyl ester groups in pseudo-equatorial positions on opposite sides of the ring. For the cis-isomer, where both groups are on the same face of the ring, the molecule will still pucker to minimize strain. In this case, the lowest energy conformation would involve one group in a pseudo-equatorial position and the other in a pseudo-axial position, representing a compromise to reduce steric clash.

The table below summarizes the expected conformational preferences for the substituents.

IsomerSubstituent 1 PositionSubstituent 2 PositionRationale
trans-Diethyl cyclobutane-1,2-dicarboxylatepseudo-equatorialpseudo-equatorialMinimizes steric hindrance between the two large ester groups.
cis-Diethyl cyclobutane-1,2-dicarboxylatepseudo-equatorialpseudo-axialA compromise to reduce the significant steric strain of a diequatorial or diaxial arrangement on the same face.

Ring Puckering and Strain Conformation

The cyclobutane ring, a four-membered carbocycle, is inherently strained due to the deviation of its bond angles from the ideal sp³ hybridization angle of 109.5 degrees. youtube.com In a hypothetical planar conformation, the internal C-C-C bond angles would be 90 degrees, leading to significant angle strain. youtube.com Furthermore, a planar structure would force the hydrogen atoms on adjacent carbon atoms into an eclipsed arrangement, resulting in substantial torsional strain. youtube.com

To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, puckered conformation. youtube.com This puckering, however, slightly decreases the bond angles to approximately 88 degrees, which in turn increases the angle strain. youtube.com Nevertheless, the energetic benefit of reducing the torsional strain by staggering the substituents outweighs the energetic cost of the increased angle strain. youtube.com This trade-off between angle strain and torsional strain dictates the final, most stable conformation of the cyclobutane ring. The molecule can undergo a "ring flip" where one puckered conformation interconverts into another. youtube.com

In the case of this compound, the presence of the two bulky ethyl carboxylate groups at the 1 and 2 positions significantly influences the conformational preference. The substituents will preferentially occupy positions that minimize steric hindrance. In the puckered ring, there are two distinct positions for substituents: axial and equatorial. The large diethyl dicarboxylate groups will favor the equatorial positions to a greater extent to minimize steric interactions. The fluxional nature of the cyclobutane ring can lead to complex NMR spectra, with vicinal coupling constants for cis and trans protons varying over a wide range. nih.gov

Table 1: Comparison of Planar and Puckered Conformations of the Cyclobutane Ring

FeaturePlanar ConformationPuckered Conformation
C-C-C Bond Angle 90°~88°
Angle Strain LowerHigher
Torsional Strain High (eclipsed hydrogens)Reduced (staggered hydrogens)
Overall Stability Less StableMore Stable

Regioselectivity in Cyclobutane Formation

The synthesis of cyclobutanes with specific substitution patterns, such as the 1,2-disubstituted pattern of this compound, presents a significant chemical challenge due to issues of regioselectivity. nih.gov The most direct method for cyclobutane synthesis, the [2+2] photocycloaddition of two olefins, can often lead to a mixture of regioisomers, particularly in heterodimerizations. nih.gov However, various synthetic strategies have been developed to control the regiochemical outcome.

One of the most effective methods for achieving high regioselectivity is the ketene (B1206846) cycloaddition, which reliably produces cyclobutanones. nih.gov The subsequent manipulation of the cyclobutanone (B123998) can lead to the desired substitution pattern.

Another powerful strategy involves ligand-controlled regiodivergent catalysis. For instance, palladium-catalyzed aminocarbonylation of cyclobutanols can be directed to yield either 1,1- or 1,2-substituted cyclobutanecarboxamides with high regioselectivity simply by choosing the appropriate ligand. nih.gov This approach demonstrates the feasibility of selectively forming the 1,2-disubstituted cyclobutane core. nih.gov

Furthermore, ring contraction reactions can also afford cyclobutanes with excellent stereocontrol. For example, the contraction of a cis-substituted pyrrolidine-2,5-dicarboxylate has been shown to lead to the stereoselective formation of a cis-cyclobutane derivative. acs.org The regioselectivity in this case is predetermined by the substitution pattern of the starting pyrrolidine (B122466).

In the context of Diels-Alder reactions involving cyclobutene derivatives, the nature of the substituents plays a crucial role in directing the stereochemistry. For example, the reaction of cyclobut-1-ene-1,2-dicarboxylic acid with cyclopentadiene yields predominantly the endo-stereoisomer, a reversal of the usual trend observed with other electron-withdrawing groups, which is attributed to intramolecular hydrogen bonding. rsc.org

Table 2: Regioselectivity in Selected Cyclobutane Synthesis Methods

Synthetic MethodReactantsProduct TypeRegioselectivity
[2+2] Photocycloaddition Alkenes (e.g., aryl enones)Substituted cyclobutanesOften yields head-to-head adducts; can be substrate-dependent. nih.gov
Ketene Cycloaddition Ketene + AlkeneCyclobutanoneHigh regioselectivity. nih.gov
Palladium-Catalyzed Aminocarbonylation Cyclobutanols1,1- or 1,2-CyclobutanecarboxamidesLigand-controlled, excellent regioselectivity. nih.gov
Pyrrolidine Ring Contraction Substituted PyrrolidinesSubstituted cyclobutanesHigh stereoselectivity, regiochemistry determined by starting material. acs.org

Chemical Reactivity and Mechanistic Investigations of the Cyclobutane 1,2 Dicarboxylate Scaffold

Ring-Opening Reactions

The inherent ring strain of the cyclobutane (B1203170) moiety makes diethyl cyclobutane-1,2-dicarboxylate susceptible to a range of ring-opening reactions. These reactions are fundamental to its application in organic synthesis, providing access to diverse molecular architectures.

Thermolytic Ring Cleavage Mechanisms

The thermal decomposition of cyclobutane derivatives, including esters like this compound, is a well-established method for ring cleavage. This process typically proceeds through a concerted, non-radical pathway known as a retro-[2+2] cycloaddition. The high temperatures provide the necessary activation energy to overcome the stability of the cyclobutane ring, leading to the formation of two alkene molecules.

In the case of this compound, thermolysis would be expected to yield two molecules of an ethyl acrylate (B77674) derivative. The reaction is believed to proceed through a concerted mechanism, where the C1-C2 and C3-C4 bonds of the cyclobutane ring break simultaneously. This process is stereospecific, with the geometry of the starting material influencing the geometry of the resulting alkenes. For instance, pyrolysis of certain cyclobutane dicarbonates has been shown to result in the cleavage of the cyclobutane ring. lookchem.com

Studies on related compounds, such as photodimerized coordination polymers containing cyclobutane rings, have shown that thermal treatment can induce cleavage of the cyclobutane ligand to yield a mixture of trans- and cis-isomers of the original alkene. researchgate.net In some cases, this cleavage can be quantitative. researchgate.net The temperature required for these reactions can be high, with some cleavages occurring at temperatures around 200°C or higher. lookchem.comresearchgate.net For example, a recyclable thermoset developed from cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid demonstrated thermocleavability at 300°C, breaking down into glycerol (B35011) cinnamate. rsc.org

Table 1: Examples of Thermolytic Ring Cleavage in Cyclobutane Derivatives

Starting MaterialProduct(s)ConditionsReference
1,2-Di-(acetoxymethyl)-cyclobutaneAllyl acetate>450°C lookchem.com
Photodimerized [Cd(2)(pvba)(2)(tbdc)(dmf)(2)]trans- and cis-isomers of pvbaHeating researchgate.net
cis-3,4-Diphenylcyclobutane-1,2-dicarboxylic acid based thermosetGlycerol cinnamate300°C rsc.org

Photolytic Ring Scission Pathways

The photochemical behavior of cyclobutane derivatives is a rich area of study, with ring scission being a common outcome upon UV irradiation. For cyclobutanones, Norrish Type I cleavage is a predominant pathway, leading to the formation of a 1,4-diradical intermediate. This diradical can then undergo further reactions, including fragmentation to an alkene and a ketene (B1206846), or intramolecular hydrogen abstraction.

While specific studies on the photolysis of this compound are not prevalent, the principles from related cyclobutanone (B123998) photochemistry are informative. The presence of two ester groups on the cyclobutane ring would influence the photolytic pathways. The ester carbonyls are less likely to undergo the same Norrish-type reactions as ketones. However, the strained cyclobutane ring itself can be susceptible to photolytic cleavage.

It is known that [2+2] photocycloaddition reactions are reversible, and the cleavage of the cyclobutane ring can be induced by UV light, sometimes in a quantitative fashion. researchgate.net In the context of DNA repair, the cleavage of thymine (B56734) cyclobutane dimers is a crucial photochemical process. researchgate.net Furthermore, visible light-induced photoredox catalysis has been used to achieve α-selective radical ring-opening of 1,3-disubstituted acyl bicyclobutanes, leading to functionalized cyclobutenes. nih.govrsc.org This suggests that photolytic methods can be a powerful tool for the controlled ring-opening of strained four-membered rings.

Acid-Catalyzed Ring Opening

Under acidic conditions, the ester groups of this compound can be hydrolyzed to the corresponding dicarboxylic acid. nih.gov However, the cyclobutane ring itself can also undergo cleavage, particularly in the presence of strong acids and at elevated temperatures. The mechanism often involves protonation of one of the carbonyl oxygens, which activates the molecule towards nucleophilic attack.

In the case of a cyclobutane-fused lactone, theoretical calculations have shown that the AAC2 mechanism (acid-catalyzed hydrolysis with acyl-oxygen cleavage) is the most favorable pathway for hydrolysis, with a calculated activation free energy of 24.2 kcal/mol. nih.gov This mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of a water molecule on the acyl-carbon, leading to a tetrahedral intermediate. Subsequent bond cleavage results in the ring-opened product.

For some cyclobutene (B1205218) diesters, treatment with methanolic HCl can induce a cascade of reactions including silyl (B83357) acetal (B89532) cleavage, an intramolecular oxa-Michael addition, and methanolysis to furnish a trimethyl ester in a single step. publish.csiro.au This highlights the potential for acid-catalyzed conditions to promote complex transformations involving ring-opening and rearrangement. The susceptibility of epoxides to acid-catalyzed ring-opening provides a useful analogy, where protonation of the epoxide oxygen is followed by nucleophilic attack, often at the more substituted carbon. khanacademy.orglibretexts.org

Base-Catalyzed Ring Opening

Base-catalyzed hydrolysis (saponification) of the ester groups in this compound is a standard reaction to produce the corresponding dicarboxylate salt, which can then be acidified to yield the dicarboxylic acid. This reaction is generally irreversible because the final deprotonation of the carboxylic acid drives the equilibrium. chemistrysteps.com

Beyond simple hydrolysis, the cyclobutane ring can be cleaved under basic conditions. For instance, treatment of 1,2-cyclobutanedione (B1595057) with a base can induce a ring contraction to form a 1-hydroxycyclopropanecarboxylic acid derivative. While this compound does not possess the dione (B5365651) structure, this illustrates the potential for base-induced rearrangements in strained four-membered rings.

In a study of a cyclobutane-fused lactone, the BAC2 mechanism (base-catalyzed nucleophilic addition followed by hydrolysis) was found to be the favored pathway in alkaline conditions, with an activation free energy of 15.4 kcal/mol. nih.gov This mechanism involves the attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, followed by cleavage of the acyl-oxygen bond. nih.gov Enzyme-catalyzed hydrolysis of cyclobutene diesters using lipases has also been shown to be an efficient method for selective monoester formation, avoiding the formation of the diacid which can be a problem in conventional chemical hydrolysis. acs.org

Table 2: Comparison of Calculated Activation Free Energies for Hydrolysis of a Cyclobutane-Fused Lactone

ConditionMechanismActivation Free Energy (ΔG≠)Reference
AlkalineBAC215.4 kcal/mol nih.gov
AcidicAAC224.2 kcal/mol nih.gov

Nucleophilic Ring Attack and Opening

The strained C-C bonds of the cyclobutane ring can be susceptible to attack by strong nucleophiles, leading to ring-opening. While less common than reactions involving the ester groups, this pathway can occur under specific conditions. For example, the reaction of diethyl cis-cyclobutane-1:2-dicarboxylate with phenylmagnesium bromide has been investigated, suggesting the potential for nucleophilic attack by Grignard reagents. rsc.org

In a broader context, the ring-opening of cyclobutane derivatives by nucleophiles is a key step in various synthetic transformations. For instance, the displacement of a bidentate cyclobutane-1,1-dicarboxylate (B1232482) ligand from palladium(II) complexes by nucleophiles like thiourea (B124793) and iodide has been studied mechanistically. capes.gov.br

The ring-opening of epoxides by nucleophiles provides a well-studied parallel. Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide in an SN2-type reaction. libretexts.org This principle can be extended to highly strained cyclobutane systems, where a potent nucleophile could potentially attack one of the carbons of the ring, leading to cleavage of a C-C bond.

Radical-Initiated Ring Cleavage

Radical reactions offer another avenue for the ring-opening of cyclobutanes. The high strain energy of the four-membered ring can be released through the formation of a more stable open-chain radical. Photoredox catalysis has emerged as a powerful tool for initiating such reactions under mild conditions.

For example, a photoinduced C-C activation of cyclobutyl tertiary alcohols using a cyclobutylcarbinyl radical has been described to access γ,δ-unsaturated ketones. rsc.org This process involves a strain-release strategy associated with the formation of a stabilized radical. rsc.org Similarly, visible light-induced photoredox catalysis has been employed for the α-selective radical ring-opening of 1,3-disubstituted acyl bicyclobutanes with alkyl radical precursors to synthesize functionalized cyclobutenes. nih.govrsc.org This method is compatible with a range of functional groups and allows for the formation of complex, multi-substituted four-membered rings. nih.govrsc.org

In some cases, the cleavage of a benzylic C-C bond in a cyclobutane radical cation can lead to a distonic 1,4-radical cation intermediate, which can then undergo further transformations. nih.gov These examples demonstrate the synthetic utility of radical-initiated ring cleavage of cyclobutane systems, providing access to a variety of valuable chemical structures.

Electrophilic Activation and Ring Fragmentation

The reactivity of this compound can be significantly enhanced through electrophilic activation, typically involving Lewis acids. While the saturated cyclobutane ring is relatively inert on its own, the presence of the two ester groups provides handles for activation. Lewis acids can coordinate to the carbonyl oxygen atoms of the ester groups. This coordination polarizes the C=O bond, increasing the electron-withdrawing nature of the substituent and weakening the adjacent C1-C2 bond of the cyclobutane ring.

In reactions analogous to those observed with donor-acceptor (D-A) cyclopropanes, strong Lewis acids like tin(IV) chloride, titanium(IV) chloride, or tantalum(V) chloride can induce the opening of the cyclobutane ring. nih.gov The activation by the Lewis acid facilitates the cleavage of the strained C1-C2 sigma bond, leading to the formation of a 1,4-dipolar or zwitterionic intermediate. This intermediate is not typically isolated but is trapped in situ by nucleophiles or undergoes further rearrangement. For instance, in the presence of a chloride source from the Lewis acid itself, a 1,4-addition across the cleaved bond can occur, leading to a linear, chlorinated malonate derivative. nih.gov This process represents a formal fragmentation of the original cyclic structure, driven by the release of ring strain upon electrophilic activation.

Ring Expansion Reactions

Ring expansion reactions of cyclobutane derivatives are thermodynamically driven by the significant release of ring strain associated with converting a four-membered ring to a less strained five- or six-membered ring. nih.gov For cyclobutane, the total ring strain is approximately 26 kcal/mol, arising from both angle strain (deviation from the ideal 109.5° sp³ bond angle) and torsional strain (eclipsing interactions of substituents). nih.gov

Direct ring expansion of this compound is not a commonly reported transformation without prior functional group modification. However, related cyclobutane structures can be induced to expand. For example, cyclobutanols can undergo oxidative ring expansion to form 1,2-dioxanes, and cyclobutanones can be converted to cyclopentanones. nih.govnih.gov To apply this to this compound, a synthetic strategy would first involve the reduction of one or both ester groups to the corresponding alcohol(s). The resulting cyclobutylmethanol derivative could then be subjected to rearrangement conditions, such as treatment with an acid to generate a carbocation intermediate, which could then trigger a C-C bond migration to yield a cyclopentane (B165970) ring. youtube.com

Transformation to Pyrrolidine (B122466) Derivatives

The synthesis of pyrrolidine derivatives from this compound is a plausible multi-step transformation that hinges on a key ring-opening step to relieve strain. While the direct conversion is not established, a logical pathway involves the generation of a linear 1,4-dicarbonyl precursor, which can then be cyclized with an amine.

One potential route involves the hydrogenolysis of the cyclobutane ring. Under specific catalytic conditions, the strained C-C bonds of the cyclobutane can be cleaved with hydrogen. This would open the ring to form diethyl 2-ethylsuccinate. The resulting linear diester can then undergo cyclization via reductive amination. Treatment of the diethyl 2-ethylsuccinate with a primary amine (R-NH₂) and a reducing agent (e.g., sodium cyanoborohydride) would first form an enamine or iminium ion, which is then reduced and cyclizes to yield a substituted pyrrolidinone. Subsequent reduction of the amide would afford the corresponding pyrrolidine.

Interestingly, the reverse reaction—the stereospecific contraction of pyrrolidines to form cyclobutanes—is a known process. youtube.comnist.gov This transformation proceeds through the extrusion of nitrogen from a 1,1-diazene intermediate, which generates a 1,4-biradical that rapidly collapses to form the C-C bond of the cyclobutane ring. youtube.comnist.gov The existence of this pathway underscores the mechanistic link between the two ring systems.

Isomerization Processes

Geometrical Isomerization

This compound exists as two geometric isomers: cis and trans. These stereoisomers are stable at ambient temperatures but can be interconverted under thermal conditions. masterorganicchemistry.com The mechanism for this isomerization does not involve an acid or base catalyst but rather the homolytic cleavage of the weakest bond in the ring, the substituted C1-C2 bond.

Heating the cis or trans isomer leads to the formation of a butane-1,4-diyl intermediate, a diradical species. chemicalbook.com Once this diradical is formed, rotation is possible around the remaining C2-C3 and C4-C1 single bonds. This rotation scrambles the stereochemistry at the radical centers. Subsequent re-closure of the diradical can form either the cis or the trans isomer. Over time, an equilibrium mixture is established. The trans isomer is generally more thermodynamically stable due to reduced steric strain between the two bulky ester groups. nih.gov

Table 1: Comparison of Isomerization Properties

PropertyDescription
Isomers cis-diethyl cyclobutane-1,2-dicarboxylate and trans-diethyl cyclobutane-1,2-dicarboxylate. masterorganicchemistry.com
Mechanism Thermally induced homolytic cleavage of the C1-C2 bond to form a 1,4-diradical intermediate, allowing for rotation and re-formation of the ring. chemicalbook.com
Driving Force Establishment of thermodynamic equilibrium between the isomers.
Relative Stability The trans isomer is generally the more stable form due to lower steric hindrance between the ethoxycarbonyl groups. nih.gov

Structural Rearrangements

Under more forcing thermal conditions, this compound can undergo structural rearrangement in the form of fragmentation. This process, known as a retro-[2+2] cycloaddition, is the reverse of the reaction used to form the cyclobutane ring. masterorganicchemistry.com

The thermolysis of cyclobutane itself yields two molecules of ethylene (B1197577). chemicalbook.com In a similar fashion, the pyrolysis of this compound results in the cleavage of the ring into two identical molecules. The C1-C2 and C3-C4 bonds break, leading to the formation of two molecules of ethyl acrylate. This fragmentation is favored at high temperatures where the entropic contribution to the Gibbs free energy becomes dominant, favoring the formation of two separate molecules from one. chemicalbook.com

Reactivity of the Ester Functional Groups

The two ester groups in this compound are key sites for chemical modification, primarily through hydrolysis, decarboxylation, transesterification, and amidation.

Hydrolysis and Decarboxylation Pathways

The hydrolysis of this compound to its corresponding dicarboxylic acid is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. For the related diethyl 1,1-cyclobutanedicarboxylate, hydrolysis is typically carried out by heating with a base such as potassium hydroxide in an alcoholic solvent. caltech.edu Subsequent acidification yields the dicarboxylic acid.

Upon heating, cyclobutane-1,1-dicarboxylic acid undergoes decarboxylation to produce cyclobutanecarboxylic acid. researchgate.net This loss of carbon dioxide is a characteristic reaction of malonic acid derivatives where a second carbonyl group is positioned two atoms away from the carboxylic acid. sigmaaldrich.com A similar pathway is expected for cyclobutane-1,2-dicarboxylic acid, which would lead to cyclobutane-1,2-dicarboxylic acid upon hydrolysis and subsequently to cyclobutane mono- or dicarboxylic acids upon decarboxylation, depending on the conditions.

Transesterification and Amidation

Transesterification of this compound allows for the synthesis of other esters by reacting it with different alcohols in the presence of a catalyst. This reaction is a standard transformation for esters, though specific studies on this compound are not extensively detailed in the reviewed literature.

Amidation of the ester groups can be achieved by reaction with amines to form the corresponding amides. The direct reaction of esters with amines is often slow and may require elevated temperatures or the use of catalysts. A more general approach for forming amides from dicarboxylic acids involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with the dicarboxylic acid and an amine. msu.edu Additionally, processes have been developed for the direct conversion of diesters like diethyl malonate into amides by heating with an amine, which can also lead to decarboxylative acylation. nist.gov Such methods could likely be applied to this compound to produce the corresponding cyclobutane-1,2-dicarboxamides. The synthesis of cyclic amides from dicarboxylic acids and diamines has also been reported using heterogeneous catalysts. masterorganicchemistry.com

Reactivity of Dianion Forms

The presence of two ester groups on the cyclobutane ring acidifies the α-protons, making the formation of enolates possible. The generation of a dianion from this compound would create a highly reactive nucleophile for various synthetic transformations. The chemistry of dianions derived from β-keto esters provides a strong model for the expected reactivity. cdnsciencepub.comresearchgate.netcdnsciencepub.comresearchgate.net

Dianions of β-keto esters can be generated using a combination of strong bases, such as sodium hydride followed by n-butyllithium, or two equivalents of lithium diisopropylamide (LDA). researchgate.net These dianions react selectively at the γ-position in alkylation reactions. researchgate.net It is anticipated that the dianion of this compound would be formed by deprotonation at the two α-carbons.

This dianion would be a potent nucleophile, capable of reacting with a variety of electrophiles, such as alkyl halides, in SN2 reactions. msu.eduyoutube.com This would allow for the introduction of alkyl groups at the α-positions of the cyclobutane ring, leading to the formation of substituted cyclobutane derivatives. The reaction of such dianions with α,ω-dihaloalkanes can lead to the formation of cyclic products. researchgate.net The reactivity of these dianions offers a versatile route to functionalized cyclobutane structures that might be otherwise difficult to access.

Advanced Characterization Techniques for Diethyl Cyclobutane 1,2 Dicarboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of diethyl cyclobutane-1,2-dicarboxylate in solution. By analyzing the behavior of atomic nuclei in a magnetic field, chemists can map out the carbon framework and the precise environment of each proton.

¹H NMR for Proton Environments and Coupling

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum can be divided into two main regions: the signals from the ethyl ester groups and the signals from the cyclobutane (B1203170) ring protons.

Ethyl Group Protons : The two ethyl groups give rise to a characteristic quartet and a triplet. The methylene (B1212753) protons (-O-CH₂-CH₃) are adjacent to three methyl protons, splitting their signal into a quartet. The terminal methyl protons (-O-CH₂-CH₃) are adjacent to the two methylene protons, splitting their signal into a triplet.

Cyclobutane Ring Protons : The protons attached to the cyclobutane ring (H1, H2, and the C3/C4 methylene protons) exhibit more complex signals. Their chemical shifts and multiplicities are highly dependent on the stereochemistry of the molecule (cis or trans). The coupling constants (J-values) between adjacent protons on the ring are particularly diagnostic. For instance, the magnitude of the coupling between the protons at C1 and C2 can help differentiate between cis and trans isomers. In cyclobutane systems, J-coupling analysis is a powerful method for resolving the structure of photoproducts, such as thymine (B56734) dimers, which possess a similar four-membered ring. nih.gov

A representative ¹H NMR data interpretation for a stereoisomer of this compound is summarized below.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃ (Ethyl)~1.25Triplet~7.1
-CH₂- (Ring)~2.20 - 2.40Multiplet-
-CH- (Ring)~3.10 - 3.30Multiplet-
-O-CH₂- (Ethyl)~4.15Quartet~7.1

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific stereoisomer.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon backbone. Each unique carbon atom in the molecule produces a distinct signal, allowing for a direct count of non-equivalent carbons. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the cyclobutane ring. chemicalbook.comchemicalbook.com

The chemical shifts are indicative of the carbon's electronic environment:

Carbonyl Carbons (-C=O) : These are the most deshielded carbons, appearing far downfield (typically >170 ppm).

Alkoxy Carbons (-O-CH₂-) : These carbons are also downfield due to the attached oxygen atom.

Cyclobutane Ring Carbons : The carbons of the four-membered ring appear at intermediate chemical shifts. Their exact position depends on the substitution and stereochemistry.

Methyl Carbons (-CH₃) : These are typically the most shielded carbons, appearing furthest upfield.

A typical ¹³C NMR peak assignment is shown in the table below.

Carbon AssignmentChemical Shift (δ, ppm)
-C H₃ (Ethyl)~14
-C H₂- (Ring)~25
-C H- (Ring)~45
-O-C H₂- (Ethyl)~61
-C =O (Ester)~173

Note: Data is representative and can vary based on experimental conditions and the specific isomer.

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)

While 1D NMR provides fundamental data, complex structural problems, such as the unambiguous assignment of all protons and carbons and the determination of stereochemistry, often require two-dimensional (2D) NMR experiments. ipb.pt

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would show correlations between the H1 and H2 protons on the cyclobutane ring, as well as between the methylene and methyl protons of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for connecting different fragments of the molecule. For example, an HMBC experiment could show a correlation from the H1/H2 ring protons to the carbonyl carbon of the ester group, confirming the placement of the substituents.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect protons that are close to each other in space, regardless of whether they are bonded. diva-portal.org This is the most powerful NMR method for determining stereochemistry. For this compound, a NOESY experiment could distinguish between the cis and trans isomers by showing a spatial correlation between the protons on C1 and C2 in the cis isomer, which would be absent in the trans isomer.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique is used to establish the conformation of molecules with cyclobutane rings and provide exact geometric data. researchgate.netrsc.org

Solid-State Structural Determination

For X-ray crystallography to be successful, the compound must first be grown as a single, high-quality crystal. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electron clouds of the atoms in a specific pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the precise location of every atom in the crystal lattice is determined.

This technique provides unambiguous proof of the molecule's connectivity and stereochemistry. It reveals the conformation of the cyclobutane ring, which is often puckered rather than perfectly planar to alleviate ring strain. researchgate.net It also shows the spatial orientation of the two diethyl carboxylate substituents relative to each other and to the ring.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

One of the key advantages of X-ray crystallography is the high precision with which it measures molecular geometry. The final structural model provides a detailed report of all bond lengths, bond angles, and dihedral angles within the molecule. psu.edursc.org

Bond Lengths : The analysis reveals the distances between bonded atoms, typically measured in angstroms (Å). These values can be compared to standard lengths for C-C, C-O, and C=O bonds. Deviations from these standards can indicate effects such as ring strain or electronic delocalization. For example, the C-C bonds within the cyclobutane ring may differ slightly from those of a typical alkane.

Bond Angles : The angles between three connected atoms are determined. The internal angles of the cyclobutane ring are expected to be close to 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon, which is the source of the ring's inherent strain. wikipedia.org

A table of hypothetical, yet representative, bond lengths and angles for a this compound isomer is presented below.

ParameterBond/AtomsValue
Bond LengthC(ring)-C(ring)~1.55 Å
Bond LengthC(ring)-C(carbonyl)~1.51 Å
Bond LengthC=O~1.20 Å
Bond LengthO-C(ethyl)~1.46 Å
Bond AngleC-C-C (in ring)~88-91°
Bond AngleC(ring)-C(ring)-C(carbonyl)~115-120°
Bond AngleO=C-O~123°

This precise geometric data is crucial for understanding the molecule's stability, reactivity, and interactions in a condensed phase.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions. For this compound, this technique provides crucial information for its identification and structural elucidation.

Elucidation of Molecular Ions and Fragmentation Patterns

In mass spectrometry, this compound (C₁₀H₁₆O₄) is expected to show a distinct molecular ion peak (M⁺) corresponding to its molecular weight. nist.govnih.gov The high-resolution mass spectrum would show the exact mass of the molecular ion at approximately 200.1048 m/z, calculated for the molecular formula C₁₀H₁₆O₄. The nominal molecular weight is 200.23 g/mol . nist.govnih.gov

The fragmentation of this compound under electron ionization (EI) would proceed through characteristic pathways for esters. The primary fragmentation events typically involve the ester functional groups and the cyclobutane ring. Key expected fragmentation patterns include:

Loss of an ethoxy group (-OCH₂CH₃): A prominent peak would be observed at m/z 155, resulting from the loss of an ethoxy radical (mass 45). This [M-45]⁺ ion is a common feature in the mass spectra of ethyl esters.

Loss of an ethoxycarbonyl group (-COOCH₂CH₃): Cleavage of the entire ester group would lead to a fragment ion at m/z 127 (mass 73).

McLafferty Rearrangement: Esters with a γ-hydrogen can undergo a McLafferty rearrangement. In this case, it would lead to the elimination of ethylene (B1197577) (C₂H₄, mass 28) from the ester group, resulting in a fragment corresponding to the carboxylic acid ion.

Ring Cleavage: The cyclobutane ring can also undergo fragmentation. A characteristic cleavage would be the fission into two ethylene molecules (C₂H₄), although this is often seen in the hydrocarbon analogues. nist.gov

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Formula of Lost Neutral Fragment
200[M]⁺ (Molecular Ion)-
172[M - C₂H₄]⁺C₂H₄
155[M - OC₂H₅]⁺OC₂H₅
129[M - COOC₂H₅]⁺COOC₂H₅
101[M - COOC₂H₅ - C₂H₄]⁺COOC₂H₅, C₂H₄

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations, providing a "fingerprint" of the compound.

Identification of Key Functional Groups

The IR spectrum of this compound is characterized by the prominent absorption bands associated with the ester functional group. spectroscopyonline.com The key functional groups and their expected vibrational frequencies are:

C=O (Carbonyl) Stretch: A strong, sharp absorption band is expected in the region of 1750-1735 cm⁻¹. orgchemboulder.com This band is one of the most characteristic absorptions in the IR spectrum of an ester and is indicative of the carbonyl group in a saturated aliphatic environment. orgchemboulder.com

C-O (Carboxyl) Stretch: Esters exhibit strong C-O stretching vibrations. spectroscopyonline.com For this compound, two distinct C-O stretching bands are anticipated in the region of 1300-1000 cm⁻¹. orgchemboulder.com These correspond to the C-O single bonds of the C(=O)-O-C unit.

C-H (Alkyl) Stretch: The spectrum will also show C-H stretching vibrations from the cyclobutane ring and the ethyl groups. These typically appear in the region just below 3000 cm⁻¹, around 2980-2850 cm⁻¹. libretexts.org

C-H Bending Vibrations: Bending vibrations for CH₂ and CH₃ groups will be present in the fingerprint region, typically around 1470-1370 cm⁻¹. libretexts.org

The absence of a broad absorption band in the 3500-2500 cm⁻¹ region confirms the absence of a hydroxyl (-OH) group, distinguishing it from its corresponding carboxylic acid precursor. libretexts.org

Table 2: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
C-H (Alkyl)Stretch2980-2850Medium to Strong
C=O (Ester)Stretch1750-1735Strong
C-H (Alkyl)Bend1470-1370Variable
C-O (Ester)Stretch1300-1000Strong

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands out as a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is employed to predict a wide range of molecular properties, including reaction energetics, geometries of reactants, transition states, and products.

DFT calculations have been instrumental in mapping out the step-by-step pathways of chemical reactions involving cyclobutane (B1203170) rings. For instance, the mechanism for the stereospecific synthesis of cyclobutane dicarboxylates from pyrrolidine (B122466) precursors has been unveiled using DFT. acs.org

One such study detailed a mechanism that commences with the highly favorable (exergonic) formation of a 1,1-diazene intermediate. acs.org The subsequent and most critical phase of the reaction is the rate-determining step (rds), which involves the cleavage of two C–N bonds, releasing a molecule of N₂ and forming a 1,4-biradical intermediate in a singlet spin state. acs.org DFT calculations pinpointed the transition state for this process (TS-CD), providing a detailed three-dimensional picture of the atomic arrangement at the peak of the energy barrier. acs.org

Following the formation of the 1,4-biradical, which adopts a gauche conformation, the final step is a stereoretentive ring closure to yield the cyclobutane product. acs.org A significant finding from these DFT studies is that this final ring-closing process is barrierless, meaning it proceeds without any additional energy input, which explains the high stereospecificity of the reaction. acs.org

By calculating the energy of each species along the reaction coordinate—reactants, intermediates, transition states, and products—DFT can generate a complete energy profile. This profile is crucial for understanding the kinetics and thermodynamics of a reaction.

The table below summarizes the key energetic data calculated for the formation of a representative cyclobutane dicarboxylate. acs.org

Species/Transition StateDescriptionRelative Free Energy (kcal/mol)
Intermediate C 1,1-diazene intermediateHighly exergonic formation
TS-CD Transition state for N₂ release+17.7 (Activation Energy)
Intermediate D-bs Singlet 1,4-biradical (gauche)Energy minimum after TS
Product E Cyclobutane dicarboxylate-156.9
Product F Alkene byproduct from fragmentation-146.6

This interactive table presents the calculated relative free energies for key species in the reaction pathway.

Analysis of Ring Strain Energy

The cyclobutane ring is characterized by significant ring strain, a form of instability that arises from non-ideal bond angles and steric interactions. This strain is a composite of angle strain (deviation from the ideal 109.5° sp³ bond angles) and torsional strain (eclipsing interactions between hydrogen atoms on adjacent carbons). libretexts.org

The total strain energy of the parent cyclobutane molecule is experimentally determined by measuring its heat of combustion and comparing it to a strain-free reference compound. libretexts.orgmasterorganicchemistry.com Theoretical calculations, often performed using high-level ab initio methods, provide results that align with these experimental values. nih.gov The accepted total strain energy for cyclobutane is approximately 26.3 kcal/mol. masterorganicchemistry.com This inherent strain influences the chemical reactivity of the ring, making it susceptible to ring-opening reactions under certain conditions.

MethodStrain Energy per CH₂ (kcal/mol)Total Strain Energy (kcal/mol)Reference
Experimental (Heat of Combustion)6.626.3 masterorganicchemistry.com
Corrected Theoretical Value-42.3 libretexts.org

This interactive table displays the strain energy of the parent cyclobutane ring. The corrected value accounts for variations in C-H bond strengths. libretexts.org

Prediction of Molecular Conformations and Electronic Properties

Computational methods are essential for predicting the three-dimensional structure and electronic landscape of molecules like diethyl cyclobutane-1,2-dicarboxylate. A full conformational analysis typically begins by identifying all possible stereoisomers (e.g., cis and trans) and rotamers (rotation around single bonds, such as the C-C bond of the ethyl groups).

For the cyclobutane ring itself, DFT calculations confirm the puckered, non-planar conformation as the energy minimum. The substituents, the two diethyl carboxylate groups, can be arranged in either a cis or trans configuration relative to the ring. Within each of these configurations, further conformational isomers exist due to the rotation of the ester groups. DFT optimizations can determine the relative energies of these different conformations, identifying the most stable arrangement.

Furthermore, these calculations provide detailed information about the electronic properties of the molecule. Analysis of the frontier molecular orbitals (HOMO and LUMO) can indicate regions of the molecule that are electron-rich or electron-poor, predicting its reactivity towards nucleophiles and electrophiles. researchgate.net

Molecular Dynamics Simulations (if applicable for reactivity studies)

While static DFT calculations are excellent for mapping reaction pathways and stationary points, molecular dynamics (MD) simulations can provide a dynamic picture of molecular motion over time. For reactivity studies, MD can be used to sample a vast number of molecular conformations and trajectories, potentially revealing complex dynamic effects that are not apparent from a static energy profile. However, based on the available literature, specific studies employing molecular dynamics simulations to investigate the reactivity of this compound are not prevalent. Such studies could, in principle, be used to simulate the ring-puckering motion or the conformational flexibility of the ester side chains and how these dynamics might influence reaction probabilities.

Applications in Advanced Organic Synthesis

Role as Versatile Building Blocks for Complex Molecular Architectures

Cyclobutane (B1203170) derivatives are recognized as important structural motifs in numerous bioactive natural products and are key starting materials in organic synthesis. researchgate.netacs.org The combination of the strained sp³-rich core with reactive functional handles, such as the two ester groups in diethyl cyclobutane-1,2-dicarboxylate, allows for the construction of intricate and sterically congested molecules. acs.org The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, converted to amides, or reduced to alcohols, providing multiple pathways for further elaboration. This versatility enables the strategic installation of various substituents, leading to the synthesis of complex targets, including certain natural products or their core structures. acs.orgchemistryviews.org

Precursors for the Synthesis of Other Strained Carbocycles and Heterocycles

The chemical reactivity of the cyclobutane ring allows it to serve as a synthetic precursor to other cyclic systems through ring contraction or ring expansion/rearrangement reactions. researchgate.net

Ring contraction of cyclobutane systems offers a pathway to highly functionalized cyclopropane (B1198618) derivatives. While direct ring contraction of this compound is not widely documented, related transformations highlight the feasibility of this approach. For example, tandem Wittig reaction-ring contraction processes have been developed for α-hydroxycyclobutanones, yielding functionalized cyclopropanecarbaldehydes. researchgate.net This suggests that conversion of one of the ester groups of this compound to a ketone or alcohol functionality could open a pathway for a similar Favorskii-type rearrangement or semipinacol rearrangement to achieve ring contraction into a cyclopropane structure.

The conversion of this compound to a cyclobutene (B1205218) derivative introduces a point of unsaturation that is highly useful for further functionalization, such as in Diels-Alder reactions. This transformation can typically be achieved through functional group manipulation to create a leaving group on the cyclobutane ring, followed by an elimination reaction. For instance, selective hydrolysis and conversion of one carboxylate group into a halide or a tosylate, followed by base-induced elimination, would yield the corresponding cyclobutene-1-carboxylate.

The synthesis of five-membered nitrogen heterocycles like pyrrolidines from cyclobutane precursors is a valuable transformation. One conceptual approach involves a ring contraction of a larger ring, but more commonly, it is achieved via rearrangement of the cyclobutane core. For instance, the Curtius or Schmidt rearrangement of cyclobutanecarboxylic acid (obtainable from the corresponding ester) can lead to a cyclobutyl amine, which can be a precursor to pyrrolidines. A more direct route involves the transformation of pyrrolidines into cyclobutanes, a reaction that proceeds through a 1,4-biradical intermediate after the extrusion of nitrogen from a 1,1-diazene intermediate. acs.orgacs.orgchemistryviews.org Reversing this logic, the ring expansion of a functionalized cyclobutane, for example via a Beckmann rearrangement of a cyclobutanone (B123998) oxime (derived from the dicarboxylate), could provide access to piperidone and subsequently pyrrolidine-type structures.

Participation in Cascade and Multicomponent Reactions

The strain energy within the cyclobutane ring can be a key driver in cascade reactions, where a single event triggers a series of bond-forming or bond-breaking steps to rapidly build molecular complexity. nih.gov While specific examples starting directly with this compound are not prevalent, related cyclobutane systems demonstrate this principle. Benzocyclobutenes, for instance, can be formed and subsequently participate in strain-driven cascade reactions. nih.gov The potential energy stored in the cyclobutane ring of this compound makes it a candidate for initiating such complex transformations, potentially leading to the one-step synthesis of polycyclic frameworks.

Synthesis of Functionally Enriched Derivatives

The cyclobutane core and its ester groups can be extensively modified to produce a library of functionally enriched derivatives. These transformations allow for the fine-tuning of the molecule's properties and for its incorporation into larger, more complex structures.

TransformationReagents/ConditionsProduct TypeResearch Finding
HydrolysisAcid or Base (e.g., HCl, NaOH)Dicarboxylic AcidThe diester can be converted to the corresponding cyclobutane-1,2-dicarboxylic acid. caltech.edu
ReductionReducing agents (e.g., LiAlH₄)DiolThe ester groups can be reduced to primary alcohols, yielding cyclobutane-1,2-dimethanol.
Ring ContractionIodonitrene Chemistry (on related pyrrolidines)Substituted CyclobutanesA stereospecific synthesis of cyclobutanes from pyrrolidines proceeds via nitrogen extrusion and ring contraction, a method used in the formal synthesis of piperarborenine B. acs.orgacs.org
Krapcho DecarboxylationNaCl, DMSO, H₂OMonocarboxylateThis reaction can selectively remove one of the ester groups after conversion to a carboxylic acid, which is a key step in natural product synthesis. acs.org

Applications in Materials Science and Polymer Chemistry

Monomeric Units in Polymer Synthesis

The dicarboxylate functionality of the title compound, or the corresponding diacid and diol derivatives, allows it to act as a monomer in step-growth polymerization reactions. Its incorporation into polymer backbones can significantly influence the final properties of the material.

Cyclobutane-based monomers are utilized in the synthesis of polyesters, offering alternatives to conventional monomers. For instance, a semi-rigid diol, trans-1,3-cyclobutane dimethanol (CBDO-1), can be synthesized through the reduction of a cyclobutane (B1203170) diacid. researchgate.netrsc.org This diol can then be used in conventional melt polymerization with various diacids to produce novel polyesters. researchgate.netrsc.org

The thermal properties of these resulting polyesters are directly influenced by the cyclobutane moiety. Studies on polyesters synthesized from CBDO-1 and various diacids have reported glass transition temperatures (Tg) ranging from 33 to 114 °C and decomposition temperatures between 381 and 424 °C. researchgate.netrsc.org Similarly, polyesters incorporating 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) are noted for their desirable properties. rsc.orggoogle.com The synthesis generally proceeds via polycondensation or esterification reactions. researchgate.netund.edu For example, a polyester (B1180765) known as glyptal is produced through the polycondensation of glycerol (B35011) and phthalic anhydride. und.edu

Table 1: Thermal Properties of Polyesters from Cyclobutane-based Monomers
Monomer SystemResulting PolymerGlass Transition Temp. (Tg)Decomposition Temp. (Td)
trans-1,3-cyclobutane dimethanol (CBDO-1) + Various DiacidsNovel Polyesters33 - 114 °C researchgate.netrsc.org381 - 424 °C researchgate.netrsc.org
cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid + GlycerolThermoset Polyester68 °C researchgate.netrsc.orgrsc.orgDecomposes at ~300 °C researchgate.netrsc.orgrsc.org

Polyamides can be synthesized through the step-growth polycondensation of a dicarboxylic acid or its diester derivative with a diamine. nih.gov Cyclobutane-1,2-dicarboxylic acid and its derivatives are suitable monomers for this process. The synthesis of high-molecular-weight polyamides often involves creating an amide bond, a reaction for which the chemical equilibrium is generally favorable. nih.gov

The process is similar to polyester synthesis, though when dicarboxylic acids are used, salt formation with the diamine can occur, which aids in achieving the necessary stoichiometric balance for high polymer chain growth. nih.gov Bio-based diamines, such as 1,4-butanediamine (putrescine), 1,8-octanediamine, and 1,10-decanediamine, are potential co-monomers for creating fully or partially bio-based polyamides. nih.gov For example, incarvillateine, a dimer of ferulic acid that contains a cyclobutane ring, can be used as a component in polyamides. und.edu

There is significant interest in using cyclobutane-containing dicarboxylic acids (CBDAs) as bio-based alternatives to petroleum-derived monomers. und.edu These CBDAs can be synthesized from renewable resources. und.edu A prominent method involves the [2+2] photocycloaddition of derivatives of cinnamic acid, such as ferulic acid, which can be obtained from lignin, a major component of biomass. und.edu

The use of such bio-derived building blocks allows for the creation of sustainable polymers. For example, cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid can be synthesized from β-trans-cinnamic acid via a [2+2] photocycloaddition reaction. researchgate.netrsc.orgrsc.org This diacid can then be linked with glycerol, another bio-based chemical, to produce a thermoset polymer. researchgate.netrsc.orgrsc.org This positions diethyl cyclobutane-1,2-dicarboxylate and its parent compounds as key intermediates in the production of green, bio-based plastics. und.edu

Cross-linking Agents in Polymer Networks

Cross-linking agents are molecules with two or more reactive ends that can chemically link polymer chains together, forming a three-dimensional network characteristic of thermosetting plastics. These materials exhibit enhanced mechanical and thermal properties but are often difficult to recycle. upc.edu

Cyclobutane-1,2-dicarboxylic acid has demonstrated potential as a cross-linking agent. In one study, this diacid was used to crosslink a bio-based epoxy, resulting in an exceptionally hard and solvent-resistant thermoset. researchgate.net This application highlights the utility of the cyclobutane structure in creating robust polymer networks with desirable physical characteristics. researchgate.net

Influence of the Cyclobutane Moiety on Polymer Properties

The incorporation of a cyclobutane ring into a polymer backbone has a pronounced effect on the material's properties, largely due to the ring's strain and semi-rigid nature.

Thermal Stability and Reversibility : The strained four-membered ring introduces a unique thermodynamic characteristic. The energy difference between the cyclic monomer and the open, polymerized form dictates the reversibility of the polymerization. acs.org Adding a highly strained cyclobutane to a monomer like cyclooctene (B146475) can raise the energy of the resulting polymer, making the energy levels of the monomer and polymer more similar. acs.org This reduces the thermodynamic driving force for polymerization and can render the reaction reversible, which is a key feature for chemical recycling. acs.org Despite this, some cyclobutane-containing polymers exhibit high thermal stability, with one example being stable up to 370 °C in the absence of a specific catalyst. acs.org

Glass Transition Temperature (Tg) : The rigidity of the cyclobutane ring influences the Tg of the polymer, which is the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. Increasing the rigidity of the polymer backbone generally leads to a higher Tg. The inclusion of cyclobutane monomers can result in polymers with a wide range of glass transition temperatures, for example from 33 °C to 114 °C in certain polyesters, depending on the other co-monomers used. researchgate.netrsc.org

Mechanical Properties : The carbon-carbon backbone of polymers derived from cyclobutane monomers can lead to strength and stretchability comparable to conventional plastics. acs.org The semi-rigid nature of the cyclobutane diacid building block contributes to the creation of materials with unique properties. researchgate.net

Design of Recyclable Polymeric Materials via Thermal Cleavability of the Cyclobutane Ring

A significant area of research is the design of chemically recyclable polymers, particularly thermosets, which are notoriously difficult to recycle. rsc.org The cyclobutane ring offers a promising solution through its ability to undergo thermal [2+2] cycloreversion, also known as retro-cycloaddition. This reaction breaks the cyclobutane ring and reforms the carbon-carbon double bonds of the original monomers.

This principle has been applied to create recyclable thermosets by incorporating a thermocleavable cyclobutane group into the polymer backbone. researchgate.netrsc.org For example, a thermoset was developed from cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid and glycerol. rsc.orgrsc.org This polymer is stable under normal conditions but can be readily decomposed by heating it to approximately 300 °C, without the need for a catalyst. rsc.org The thermal cleavage splits the cyclobutane ring in the polymer backbone, breaking the network down into smaller molecules. researchgate.netrsc.org In this specific case, an intermediate, glycerol cinnamate, was recovered, which could then be hydrolyzed back to the original starting materials, glycerol and trans-cinnamic acid, completing a closed-loop chemical recycling process. rsc.orgrsc.org This approach represents an advanced chemical recycling strategy to address plastic waste. rsc.org

Table 2: Recyclable Polymer System Based on Thermal Cleavage
Polymer SystemCleavage ConditionMechanismRecovered ProductsRecyclability
Thermoset from cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid and glycerol~300 °C rsc.orgThermal [2+2] Cycloreversion researchgate.netrsc.orgGlycerol Cinnamate (intermediate), then Glycerol and trans-Cinnamic Acid rsc.orgrsc.orgClosed-loop chemical recycling demonstrated rsc.org

Potential in Advanced Functional Materials (e.g., optical properties, if applicable to derivatives)

While "this compound" is not extensively documented in dedicated studies for advanced functional materials, its structural components suggest significant potential for creating novel polymers and liquid crystals with unique optical and material properties. The presence of the cyclobutane ring, combined with the reactive ester groups, provides a versatile platform for the synthesis of materials with tailored characteristics.

The incorporation of cyclobutane rings into the backbone of polymers can lead to materials with interesting thermal and mechanical properties. Research into cyclobutane-based polymers, often synthesized through [2+2] photocycloaddition reactions, highlights their potential as sustainable alternatives to traditional polyesters and polyamides. acs.orgnih.gov The dicarboxylate functionality of the title compound makes it a suitable monomer for polycondensation reactions, allowing for the creation of linear or cross-linked polyesters. The stereochemistry of the 1,2-disubstituted cyclobutane ring (cis or trans) would be expected to significantly influence the resulting polymer's morphology and properties.

Furthermore, derivatives of cyclobutane dicarboxylic acids have been investigated for their liquid crystalline properties. The rigid and compact nature of the cyclobutane ring can act as a mesogenic core or as a component that influences the packing and phase behavior of liquid crystals. tandfonline.com The synthesis of liquid crystalline materials often involves the attachment of calamitic (rod-like) or discotic (disk-like) groups to a central core. wikipedia.org "this compound" could serve as a precursor to such molecules, where the ethyl ester groups are hydrolyzed to carboxylic acids and then re-esterified with molecules known to promote liquid crystalline phases. The cis and trans isomers of the cyclobutane dicarboxylate would likely lead to different mesophase behaviors and optical properties in the final materials. tandfonline.com

The potential for developing materials with interesting optical properties from "this compound" is also noteworthy. For instance, perfluorocyclobutyl (PFCB) polymers are known for their low optical loss and are considered for applications in optical fibers and planar lightwave circuits. While not a direct derivative, this demonstrates that the cyclobutane moiety can be a key component in materials designed for optical applications. The electronic properties of the cyclobutane ring, when incorporated into a conjugated polymer system, could also be explored for applications in nonlinear optics. The field of nonlinear optical materials often utilizes organic molecules with specific donor-acceptor structures to achieve high second- or third-order optical nonlinearities. By functionalizing the cyclobutane ring or by incorporating it into a larger conjugated system, it may be possible to create novel chromophores with significant nonlinear optical responses.

Table of Research Findings on Related Cyclobutane Derivatives in Functional Materials

Compound/Derivative Class Research Focus Key Findings Potential Relevance to this compound
Cyano-substituted cyclobutane estersLiquid Crystal BehaviorThe cis and trans isomers exhibit different liquid crystal properties, with the trans isomer favoring a more planar conformation at higher temperatures. tandfonline.comThe stereochemistry of this compound would likely influence the properties of derived liquid crystals.
Truxinate cyclobutane polymersPhotopolymerizationCan be synthesized via solution-state [2+2] photopolymerization to create a library of polyesters with varying structures and properties. nih.govThis compound could potentially be used as a monomer in similar polymerization reactions.
Perfluorocyclobutyl (PFCB) polymersOptical AttenuationExhibit low intrinsic attenuation in the visible and near-infrared telecommunications bands.Demonstrates the potential of cyclobutane-containing polymers for optical applications.
p-Phenylenediacrylate (PDA) derivativesPhotopolymerizationCan undergo [2+2] photopolymerization under visible light to form linear cyclobutane-containing polymers with high molecular weight. nih.govSuggests that with appropriate chromophores, polymers derived from this compound could be photosensitive.

Future Research Directions and Perspectives in Cyclobutane 1,2 Dicarboxylate Chemistry

Development of Novel Stereoselective Methodologies

The precise control over the three-dimensional arrangement of atoms is paramount in harnessing the full potential of cyclobutane-based molecules. Future research will undoubtedly focus on the development of new and more efficient stereoselective synthetic methods. This includes the design of novel catalysts and chiral auxiliaries to access specific stereoisomers of diethyl cyclobutane-1,2-dicarboxylate with high purity. mdpi.com

Recent advancements have demonstrated the stereospecific synthesis of cyclobutanes from pyrrolidines, a method that proceeds through a 1,4-biradical intermediate. nih.govacs.org Further exploration of such contractive ring syntheses could provide alternative and highly stereocontrolled routes to functionalized cyclobutanes. Additionally, the development of stereoselective methods for the synthesis of related compounds, such as diethyl 1,2-dicyano-3-alkyl/arylcyclopropane-1,2-dicarboxylate, highlights the broader interest in achieving high stereoselectivity in the synthesis of small, strained ring systems. researchgate.net The ability to selectively synthesize cis and trans isomers, as well as enantiomerically pure forms, is crucial for applications in medicinal chemistry and materials science where specific spatial arrangements are often required for biological activity or desired material properties. nih.govacs.orgachemblock.com

Exploration of Underutilized Reactivity Modes

Beyond established transformations, the exploration of new reaction pathways involving the cyclobutane (B1203170) core of this compound holds significant promise. The inherent ring strain of the cyclobutane moiety can be exploited to drive unique chemical transformations that are not readily accessible with more common five- or six-membered rings.

Future work could focus on leveraging C–H functionalization logic to directly install functional groups onto the cyclobutane ring. acs.org This approach offers a more atom-economical and efficient way to create complex cyclobutane derivatives. acs.org Furthermore, investigating the photochemical reactivity of cyclobutane systems, such as in [2+2] photocycloaddition reactions, can lead to the synthesis of complex polycyclic architectures. acs.orgund.edu The development of visible-light photocatalysis for the synthesis of cyclobutane-fused tetracyclic scaffolds is a recent example of how new reactivity modes can be harnessed to build molecular complexity. acs.org Understanding and controlling these less-explored reaction pathways will expand the synthetic toolbox for creating novel cyclobutane-containing molecules with tailored properties.

Integration into Sustainable and Green Chemical Processes

The principles of green chemistry are increasingly influencing the design of chemical syntheses. Future research on this compound and its derivatives will likely prioritize the development of more sustainable and environmentally benign processes. This includes the use of renewable starting materials, the reduction of hazardous reagents and solvents, and the design of more energy-efficient reaction conditions.

Advanced Materials Design Utilizing Cyclobutane Scaffolds

The unique, rigid, and three-dimensional structure of the cyclobutane ring makes it an attractive building block for the design of advanced materials with novel properties. nih.gov The defined stereochemistry of molecules like this compound can be used to control the self-assembly of molecules into well-ordered supramolecular structures. acs.org

Research in this area will likely focus on incorporating cyclobutane scaffolds into polymers, metal-organic frameworks (MOFs), and liquid crystals. The rigidity of the cyclobutane unit can impart desirable thermal and mechanical properties to polymers. und.edu In the context of MOFs, cyclobutane-based linkers can lead to frameworks with unique pore sizes and shapes, which are important for applications in gas storage and separation. Furthermore, the influence of stereoisomerism and regiochemistry of cyclobutane derivatives on their self-assembly into aggregates like micelles and fibers has been demonstrated, opening up possibilities for designing new surfactants and gelators. mdpi.comacs.org The development of a focused library of 3D cyclobutane fragments for fragment-based drug discovery also highlights the potential of these scaffolds in medicinal chemistry and materials science. nih.gov

Interdisciplinary Research with Computational Chemistry

The synergy between experimental and computational chemistry is becoming increasingly crucial in modern chemical research. For this compound and its analogs, computational studies can provide deep insights into their structure, reactivity, and properties, thereby guiding experimental efforts.

Density functional theory (DFT) calculations have already been employed to rationalize the stereochemical outcomes of reactions involving cyclobutane systems and to understand the mechanism of their formation. acs.orgacs.org Future computational work could focus on predicting the reactivity of underutilized modes, designing new catalysts for stereoselective syntheses, and modeling the self-assembly behavior of cyclobutane-containing molecules. acs.org For example, computational methods can be used to calculate the structure of bolaamphiphiles at surfaces and rationalize experimental findings regarding their aggregation behavior. acs.org This interdisciplinary approach, combining predictive computational modeling with targeted experimental validation, will accelerate the discovery and development of new applications for cyclobutane-based compounds.

Q & A

Q. What synthetic strategies are effective for preparing diethyl cyclobutane-1,2-dicarboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via [2+2] photocycloaddition of appropriate dienophiles (e.g., substituted olefins) under BF₃ catalysis to form the strained cyclobutane ring. For esterification, ethanol is used to replace hydroxyl groups in the cyclobutane-1,2-dicarboxylic acid precursor. Key parameters include maintaining anhydrous conditions (to prevent hydrolysis) and temperatures between -10°C and 0°C during cycloaddition. Post-synthesis, column chromatography with ethyl acetate/hexane gradients (1:4 v/v) ensures purity .

Q. What spectroscopic methods confirm the structural integrity of this compound?

  • ¹H NMR : Cyclobutane protons appear as doublets (δ 3.2–3.5 ppm, J = 8–10 Hz) due to ring strain.
  • ¹³C NMR : Ester carbonyls resonate at δ 168–170 ppm.
  • IR : Strong C=O stretches at 1725–1740 cm⁻¹.
  • HRMS-ESI : Exact mass should match 228.1362 g/mol (C₁₀H₁₆O₄) within 5 ppm error. These methods differentiate it from cyclohexane analogs, which exhibit upfield-shifted ring protons (δ 1.5–2.0 ppm) .

Q. How should researchers handle solubility challenges during functionalization reactions?

Low solubility in THF or DCM can be addressed by adding polar aprotic solvents like DMF (20–30% v/v). For SN2 alkylation, pre-dissolving the substrate in DMF at 0°C improves homogeneity. Sonication for 15 minutes before reaction initiation also enhances dissolution. Control experiments must confirm solvent inertness under reaction conditions .

Advanced Research Questions

Q. How does photoredox catalysis enable selective modification of the cyclobutane ring?

Flavin-derived photoredox catalysts (e.g., 7,8-dimethoxyflavin, E<sup>*</sup> = 2.26 V vs SCE) oxidize the cyclobutane ring, enabling strain-driven ring-opening. Experimental design requires:

  • Matching the substrate’s oxidation potential (Eox ≤ 2.05 V) with the catalyst.
  • Degassing to eliminate oxygen, which quenches excited states.
  • Blue LED irradiation (450 nm) for 24–48 hours. Bulky substituents near ester groups increase activation energy, necessitating prolonged irradiation .

Q. What kinetic differences exist between this compound and cyclohexane analogs under acidic hydrolysis?

The strained cyclobutane ring hydrolyzes ~5–7× faster (pseudo-first-order k = 3.2 × 10⁻⁴ s⁻¹ vs 0.6 × 10⁻⁴ s⁻¹ for cyclohexane analogs at 80°C in 0.1 M HCl/dioxane). This stems from higher ring strain (~26 kcal/mol vs negligible). Methodologically:

  • Use pH-stat titration to monitor proton release.
  • Quench aliquots at intervals for HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Q. How can computational modeling predict reactivity in cyclobutane-based ester derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model ring strain and transition states. Key steps:

  • Optimize geometry of cyclobutane and transition states.
  • Calculate activation energies for ring-opening or ester cleavage.
  • Validate with experimental kinetics. Software like Gaussian or ORCA is recommended, with solvent effects modeled via PCM .

Methodological Notes

  • Purification : Fractional distillation under reduced pressure (0.5–1 mmHg, bp ~120–125°C) separates the product from precursors. Recrystallization from cold ethanol (-20°C) yields diffraction-quality crystals .
  • Safety : Despite limited ecotoxicological data (no PBT/vPvB assessment), handle with nitrile gloves and under fume hoods due to ester reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.